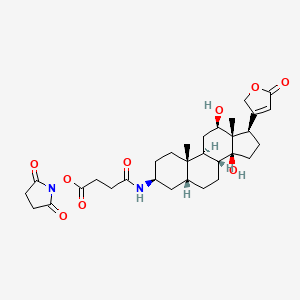

3-Amino-3-deoxydigoxigenin hemisuccinamide, succinimidyl ester

Overview

Description

3-Amino-3-deoxydigoxigenin hemisuccinamide, succinimidyl ester is a derivative of digoxigenin, a steroid found in the foxglove plant. This compound is an amine-reactive haptenylation reagent, meaning it can attach to biomolecules of interest for subsequent detection with an anti-digoxigenin antibody . It is primarily used in research settings for labeling and detection purposes.

Scientific Research Applications

3-Amino-3-deoxydigoxigenin hemisuccinamide, succinimidyl ester has a wide range of applications in scientific research:

Chemistry: Used as a labeling reagent for detecting specific biomolecules in complex mixtures.

Biology: Employed in immunoassays, such as enzyme-linked immunosorbent assays (ELISAs), to detect proteins, nucleic acids, and other biomolecules.

Medicine: Utilized in diagnostic assays to detect the presence of specific antigens or antibodies in clinical samples.

Industry: Applied in the development of biosensors and other analytical devices for detecting various analytes

Mechanism of Action

Target of Action

The primary target of 3-Amino-3-deoxydigoxigenin hemisuccinamide, succinimidyl ester is the Na+/K+ - ATPase . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for numerous physiological processes.

Mode of Action

The compound interacts with its target by binding to the cardiac steroid receptor site on the Na+/K+ - ATPase . This binding inhibits the activity of the enzyme, disrupting the balance of sodium and potassium ions in the cell.

Safety and Hazards

Future Directions

The amine-reactive version of digoxigenin (3-amino-3-deoxygigoxigenin hemisuccinamide, SE) can be used to attach this important hapten to biomolecules of interest for subsequent detection with an anti-digoxigenin antibody . This opens up possibilities for its use in various research and diagnostic applications.

Biochemical Analysis

Biochemical Properties

This compound has been shown to inhibit the Na+/K+ ATPase by binding to the cardiac steroid receptor site . This interaction with the enzyme and receptor site indicates its potential role in biochemical reactions.

Cellular Effects

The inhibition of the Na+/K+ ATPase by 3-Amino-3-deoxydigoxigenin hemisuccinamide, succinimidyl ester can have significant effects on cellular processes . The Na+/K+ ATPase is crucial for maintaining the electrochemical gradient across the cell membrane, which is essential for numerous cellular functions.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the cardiac steroid receptor site, leading to the inhibition of the Na+/K+ ATPase . This interaction can lead to changes in ion transport across the cell membrane, affecting cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-deoxydigoxigenin hemisuccinamide, succinimidyl ester involves the derivatization of digoxigenin. The process typically includes the following steps:

Activation of Digoxigenin: Digoxigenin is first activated by reacting with a succinic anhydride to form digoxigenin hemisuccinate.

Formation of Hemisuccinamide: The digoxigenin hemisuccinate is then reacted with an amine, such as 3-amino-3-deoxydigoxigenin, to form the hemisuccinamide derivative.

Conversion to Succinimidyl Ester: Finally, the hemisuccinamide derivative is converted to the succinimidyl ester by reacting with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves stringent control of reaction conditions, purification steps, and quality assurance to ensure the final product meets research-grade standards .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-deoxydigoxigenin hemisuccinamide, succinimidyl ester primarily undergoes substitution reactions due to its amine-reactive succinimidyl ester group. This group reacts with primary amines on biomolecules to form stable amide bonds .

Common Reagents and Conditions

Reagents: N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (DCC), primary amines (e.g., lysine residues on proteins).

Major Products

The major product of these reactions is the biomolecule conjugated with the digoxigenin derivative, which can then be detected using anti-digoxigenin antibodies .

Comparison with Similar Compounds

3-Amino-3-deoxydigoxigenin hemisuccinamide, succinimidyl ester is unique due to its specific reactivity with primary amines and its use as a digoxigenin derivative. Similar compounds include:

Digoxigenin-3-O-methylcarbonyl-ε-aminocaproic acid-N-hydroxysuccinimide ester: Another digoxigenin derivative used for labeling purposes.

Digoxigenin NHS-ester: A similar compound used for labeling biomolecules.

Biotinylation reagents: Used for similar purposes but involve biotin instead of digoxigenin.

These compounds share similar applications but differ in their specific reactivity and detection methods.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]amino]-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42N2O9/c1-29-11-9-19(32-24(35)5-8-27(38)42-33-25(36)6-7-26(33)37)14-18(29)3-4-21-22(29)15-23(34)30(2)20(10-12-31(21,30)40)17-13-28(39)41-16-17/h13,18-23,34,40H,3-12,14-16H2,1-2H3,(H,32,35)/t18-,19+,20-,21-,22+,23-,29+,30+,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQGRLJRQILBRQ-ZCIIQETRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)NC(=O)CCC(=O)ON6C(=O)CCC6=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C[C@H]([C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)NC(=O)CCC(=O)ON6C(=O)CCC6=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746897 | |

| Record name | (3beta,5beta,12beta)-3-{4-[(2,5-Dioxopyrrolidin-1-yl)oxy]-4-oxobutanamido}-12,14-dihydroxycard-20(22)-enolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216299-46-6 | |

| Record name | (3beta,5beta,12beta)-3-{4-[(2,5-Dioxopyrrolidin-1-yl)oxy]-4-oxobutanamido}-12,14-dihydroxycard-20(22)-enolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

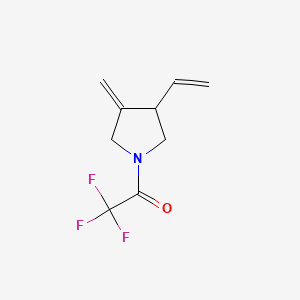

![(1S)-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B587239.png)

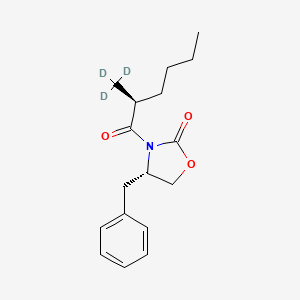

![(2S)-N-Methoxy-N,2-dimethylhexanamide-[d3]](/img/structure/B587245.png)